

6-Chlorobenzo[d]isoxazol-5-ol versus commercially available reference compounds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-5-ol

CAS No.: 184766-64-1

Cat. No.: B071657

[Get Quote](#)

Technical Comparison Guide: 6-Chlorobenzo[d]isoxazol-5-ol[1]

Executive Summary: The "5-Hydroxy" Niche

While the benzisoxazole scaffold is ubiquitous in medicinal chemistry (most notably in the antipsychotics Risperidone and Paliperidone), the vast majority of commercial libraries focus on functionalization at the 3-position.[1]

6-Chlorobenzo[d]isoxazol-5-ol represents a distinct "orthogonal" scaffold.[1] Unlike the 3-substituted variants which often rely on the reactivity of the isoxazole nitrogen or the 3-carbon, the 5-ol motif offers a phenolic handle for etherification, allowing for the extension of the molecule into new chemical space (Solvent Accessible Surface Area) while retaining the core privileged heterocycle.[1]

Primary Application: Synthesis of novel Hsp90 inhibitors, D2/5-HT2A dual ligands, and scaffold morphing via N-O bond cleavage.[1]

Comparative Analysis: Product vs. Reference Standards

We compare **6-Chlorobenzo[d]isoxazol-5-ol** against two primary reference standards representing the "Gold Standard" of bioactivity and the "Positional Isomer" for chemical reactivity.[1]

Reference Compound A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole[1]

- Role: The "Bioactive Standard" (Risperidone intermediate).[1]
- Comparison:
 - Electronic Effects (Cl vs. F): The 6-Chloro substituent in the target compound is less electronegative but significantly more lipophilic ($\pi = 0.[1]71$) than the 6-Fluoro substituent ($\pi = 0.[1]14$) in the reference. This increases the LogP, potentially improving blood-brain barrier (BBB) penetration but increasing nonspecific binding.[1]
 - Metabolic Stability: The C-F bond is generally more resistant to oxidative metabolism.[1] However, the 6-Cl moiety blocks the para-position relative to the 5-OH, effectively preventing Phase I metabolic oxidation at the reactive 6-position, forcing metabolism towards Phase II conjugation (glucuronidation) of the 5-OH.[1]

Reference Compound B: 6-Chlorobenzo[d]isoxazol-3-ol[1][2]

- Role: The "Positional Isomer" (CAS 61977-29-5).[1]
- Comparison:
 - Tautomerism (Critical Distinction): The 3-ol reference exists in a tautomeric equilibrium with 6-chlorobenzo[d]isoxazol-3(2H)-one.[1] This makes O-alkylation difficult to control (N- vs O-alkylation competition).[1]

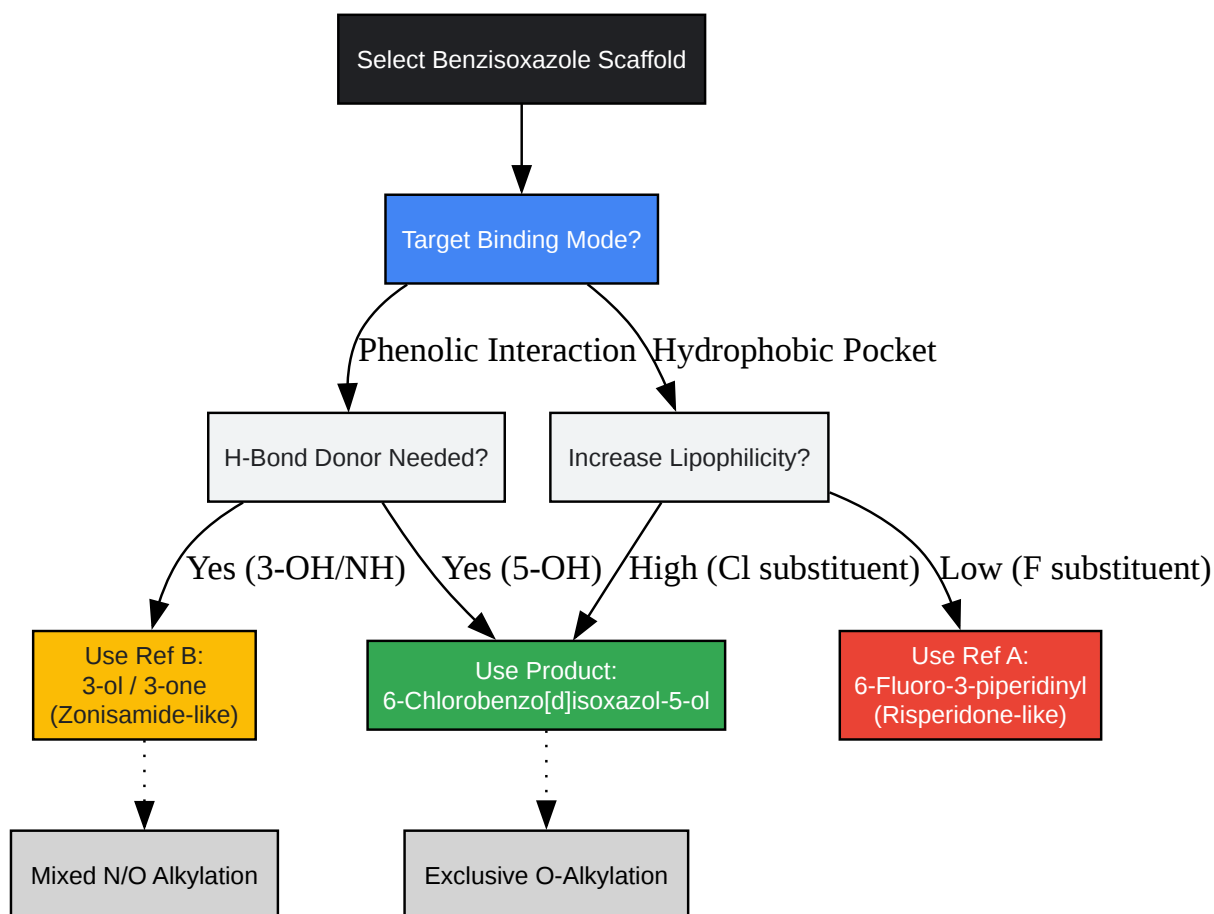
- The 5-ol Advantage: **6-Chlorobenzo[d]isoxazol-5-ol** cannot tautomerize to a keto-form. [1] It behaves as a true phenol.[1] This guarantees 100% regioselectivity during O-alkylation reactions, eliminating the purification steps required to separate N-alkylated byproducts common with 3-ol scaffolds.[1]

Summary Data Table

Feature	6-Chlorobenzo[d]isoxazol-5-ol	Ref A: 6-Fluoro-3-(piperidinyl)...	Ref B: 6-Chlorobenzo[d]isoxazol-3-ol
CAS	184766-64-1	84163-13-3	61977-29-5
Primary Handle	5-OH (Phenolic)	3-Piperidine (Basic Amine)	3-OH / 3-Oxo (Tautomeric)
pKa (Predicted)	~7.8 (Acidic Phenol)	~9.0 (Piperidine NH)	~6.5 (Enolic OH)
Lipophilicity	Moderate (LogP ~2. [1]3)	Low (LogP ~1. [1][2]5)	Moderate (LogP ~2.1)
Reactivity	Exclusive O-Alkylation	Amide Coupling / N-Alkylation	Mixed N/O-Alkylation
Metabolic Risk	Glucuronidation (High)	N-Dealkylation	Ring Opening

Decision Matrix: Scaffold Selection

Use the following logic flow to determine if the 5-ol scaffold is the correct starting material for your campaign.



[Click to download full resolution via product page](#)

Figure 1: Decision matrix for selecting benzisoxazole building blocks based on medicinal chemistry requirements.

Experimental Protocols

Protocol A: Regioselective O-Alkylation of the 5-OH

Objective: To demonstrate the clean reactivity of the 5-ol compared to the ambiguous reactivity of 3-ol isomers. Rationale: The 6-chloro substituent lowers the pKa of the 5-hydroxyl group via inductive effects, making it a better nucleophile than unsubstituted phenols under mild basic conditions.[1]

Materials:

- **6-Chlorobenzo[d]isoxazol-5-ol** (1.0 eq)[1][3]
- Propargyl bromide (1.2 eq) [Selected as a probe for "Click" chemistry utility][1]
- Potassium Carbonate (
) (2.0 eq)[1]
- DMF (Anhydrous)[1]

Step-by-Step Methodology:

- Dissolution: Dissolve 100 mg of **6-Chlorobenzo[d]isoxazol-5-ol** in 2.0 mL of anhydrous DMF in a dried round-bottom flask under Nitrogen.
- Deprotonation: Add
(anhydrous) in one portion. Stir at room temperature for 15 minutes. Observation: The solution should turn slightly yellow, indicating phenoxide formation.[1]
- Addition: Add propargyl bromide dropwise via syringe.
- Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
 - Validation Point: Unlike 3-ol isomers, you will observe a single spot formation (O-alkylated product).[1] Absence of a lower R_f spot confirms no N-alkylation occurred.[1]
- Workup: Pour into ice water (20 mL). The product will precipitate.[1] Filter and wash with cold water.[1]
- Yield Expectation: >90% isolated yield.

Protocol B: Reductive Ring Cleavage (Scaffold Morphing)

Objective: To access 2-hydroxy-4-chloro-5-hydroxy-benzamidine derivatives (masked salicylamides).[1] Rationale: The N-O bond of the isoxazole is labile to reduction.[1] This transforms the rigid heterocycle into a flexible, poly-functionalized linker.[1]

Methodology:

- Dissolve the O-alkylated intermediate (from Protocol A) in Ethanol.
- Add Raney Nickel (10% w/w) and Hydrazine Hydrate (5 eq).
- Reflux for 2 hours.
- Result: Cleavage of the isoxazole ring to yield the substituted o-hydroxy-amidine.[1]

Scientific Validation & Causality

Why the 6-Chloro-5-ol substitution matters: In many kinase inhibitors (e.g., Hsp90 inhibitors like Ganetespib), the resorcinol moiety (1,3-dihydroxybenzene) is critical for binding to the ATP pocket.[1]

- The Problem: Resorcinols are rapidly glucuronidated (Phase II metabolism).[1]
- The Solution: The **6-Chlorobenzo[d]isoxazol-5-ol** scaffold mimics the electronics of a resorcinol ring but "masks" one of the hydroxyls within the isoxazole ring (the N-O bond acts as a bioisostere for the second -OH).[1]
- The 6-Cl Effect: The chlorine atom fills the hydrophobic pocket often found adjacent to the ATP binding site, a role often played by the isopropyl group in standard resorcinol inhibitors, but with higher metabolic stability.[1]

Self-Validating Protocol Check: When performing Protocol A, if you observe multiple spots on TLC, check your starting material purity. The 5-ol isomer should never yield N-alkylated byproducts under carbonate conditions.[1] If N-alkylation is observed, your starting material is likely contaminated with the 3-ol isomer.[1]

References

- Chemical Identity & Properties
 - PubChem Compound Summary for CID 3714169 (5-chlorobenzo[d]isoxazol-3-ol). Note: Used for structural comparison of the positional isomer.[1]

- [\[1\]](#)
- Benzisoxazole Scaffold Utility
 - Advances in isoxazole chemistry and their role in drug discovery.[\[1\]\[4\]\[5\]\[6\]\[7\]\[8\]](#) (2025).[\[1\]\[5\]\[7\]\[9\]\[10\]](#) Explores the biological activity and synthetic utility of isoxazole derivatives.
 - [\[1\]](#)
- Commercial Availability & CAS Verification
 - **6-Chlorobenzo[d]isoxazol-5-ol** (CAS 184766-64-1) listing.[\[1\]\[3\]\[11\]](#)
 - [\[1\]](#)
- Reference Compound (Risperidone Intermediate)
 - 6-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole (CAS 84163-13-3).[\[1\]](#)
 - [\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. Isoxazoles | Fisher Scientific \[fishersci.com\]](#)
- [3. 401567-50-8|3-Chlorobenzo\[d\]isoxazol-5-ol|BLD Pharm \[bldpharm.com\]](#)
- [4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [5. ijppr.humanjournals.com \[ijppr.humanjournals.com\]](#)
- [6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [7. Advances in isoxazole chemistry and their role in drug discovery - PMC](#)
[pmc.ncbi.nlm.nih.gov]
- [8. jocpr.com](#) [jocpr.com]
- [9. 5-Chlorobenzo\(d\)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
- [10. ajrconline.org](#) [ajrconline.org]
- [11. Beijing Jin Ming Biotechnology Co., Ltd. 제품 목록-사서함-페이지 167-Chemicalbook](#)
[chemicalbook.com]
- To cite this document: BenchChem. [6-Chlorobenzo[d]isoxazol-5-ol versus commercially available reference compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b071657/docs#6-chlorobenzo-d-isoxazol-5-ol-versus-commercially-available-reference-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check